Me-Tet-PEG3-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
Me-Tet-PEG3-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the structure, properties, and applications of Me-Tet-PEG3-Maleimide, a heterobifunctional linker for advanced bioconjugation.
Me-Tet-PEG3-Maleimide is a versatile heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a methyl-tetrazine (Me-Tet) moiety, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a maleimide (B117702) group, enables a highly controlled and specific two-step conjugation strategy. This guide provides a comprehensive overview of Me-Tet-PEG3-Maleimide, including its chemical properties, reaction kinetics, detailed experimental protocols, and applications in drug development.
Core Concepts and Chemical Properties
Me-Tet-PEG3-Maleimide is designed for orthogonal reactivity, meaning its two terminal functional groups, the tetrazine and the maleimide, react with distinct partners under specific conditions without interfering with each other.[1] This allows for the precise assembly of complex biomolecular conjugates.
Table 1: Physicochemical Properties of Me-Tet-PEG3-Maleimide
| Property | Value | Reference |
| Molecular Formula | C26H33N7O7 | [2] |
| Molecular Weight | 555.6 g/mol | [2] |
| CAS Number | 2141976-31-8 | [3][4] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
The Functional Moieties
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Methyl-Tetrazine (Me-Tet): This group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][4] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations in biological media without the need for a catalyst.[6]
-
Maleimide: The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins, via a Michael addition reaction.[7] This reaction is highly efficient and proceeds under mild pH conditions (typically 6.5-7.5).[6][7]
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PEG3 Spacer: The tri-ethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[1] Its flexibility can also reduce steric hindrance, facilitating the reaction between the terminal functional groups and their respective binding partners.[1]
Reaction Kinetics and Stability
The utility of Me-Tet-PEG3-Maleimide in constructing stable bioconjugates is underpinned by the kinetics and stability of its constituent reactions.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol is rapid and highly selective within a specific pH range.
Table 2: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Condition | Notes | Reference |
| pH | 6.5 - 7.5 | At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide increases. | [6] |
| Reaction Time | 30 min - 2 hours | Reaction with small molecules can be complete in <2 min. With larger proteins, longer times may be required. | [8] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Optimal ratio depends on the specific reactants and desired degree of labeling. | [8][9] |
| Temperature | Room Temperature (or 4°C for sensitive proteins) | Lower temperatures can be used to slow the reaction and minimize degradation of sensitive biomolecules. | [8] |
A significant consideration with maleimide-thiol conjugates is their stability. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[10][11] Strategies to enhance stability include hydrolysis of the thiosuccinimide ring, which can be promoted by adjacent basic groups, or the use of alternative thiol-reactive chemistries.[10]
Tetrazine-TCO Ligation
The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known.
Table 3: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value | Notes | Reference |
| Second-order rate constant (k) | > 800 M⁻¹s⁻¹ | Enables rapid conjugation even at low micromolar concentrations. | [6] |
| Reaction Time | < 30 minutes | For low abundance biopolymers (e.g., 5 µM). | [6] |
This rapid and specific ligation allows for the efficient attachment of a second molecule (e.g., a cytotoxic drug) to the linker-modified protein.
Experimental Protocols
The following are detailed methodologies for the use of Me-Tet-PEG3-Maleimide in the preparation of an Antibody-Drug Conjugate.
Protocol 1: Conjugation of Me-Tet-PEG3-Maleimide to an Antibody
This protocol describes the first step of a two-step conjugation strategy, where the linker is attached to a thiol-containing antibody.
Materials:
-
Antibody with available cysteine residues (or reduced interchain disulfides)
-
Me-Tet-PEG3-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Antibody Preparation:
-
If the antibody has free cysteine residues, dissolve it in the reaction buffer to a concentration of 1-10 mg/mL.
-
If reduction of interchain disulfide bonds is required, incubate the antibody with a 10-100 fold molar excess of TCEP in the reaction buffer for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting spin column, exchanging the buffer with fresh, degassed reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Me-Tet-PEG3-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the Me-Tet-PEG3-Maleimide stock solution to the prepared antibody solution to achieve a final molar excess of 10:1 to 20:1 (linker:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting spin column or size-exclusion chromatography (SEC).
-
Protocol 2: Ligation of a TCO-Containing Payload to the Antibody-Linker Conjugate
This protocol describes the second step, where a TCO-modified payload (e.g., a cytotoxic drug) is attached to the antibody-linker conjugate.
Materials:
-
Purified antibody-Me-Tet-PEG3-Maleimide conjugate
-
TCO-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Dissolve the TCO-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Ligation Reaction:
-
Add the TCO-payload solution to the antibody-linker conjugate solution at a slight molar excess (e.g., 1.5 to 3-fold) of the payload.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC or another suitable chromatographic method to remove excess payload and any aggregates.
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Visualization of Workflows and Pathways
Experimental Workflow for ADC Preparation
The following diagram illustrates the two-step experimental workflow for creating an ADC using Me-Tet-PEG3-Maleimide.
Signaling Pathway Inhibition by an ADC
This diagram illustrates a simplified signaling pathway that could be targeted by an ADC developed using Me-Tet-PEG3-Maleimide. For example, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell.
References
- 1. Me-Tet-PEG3-Maleimide | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. creativepegworks.com [creativepegworks.com]
